molecular formula C18H23N3O3S2 B2505110 N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941938-03-0

N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2505110
CAS No.: 941938-03-0
M. Wt: 393.52
InChI Key: UFIXSSQJTNGQDK-UHFFFAOYSA-N
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Description

N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide: is a complex organic compound featuring a thiazole ring, an acetamide group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with an amine.

    Formation of the Acetamide Group: The acetamide group is usually introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Final Assembly: The final compound is assembled by coupling the thiazole intermediate with the methoxyphenyl amine derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the acetamide and thiazole moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Introduction of halogen or nitro groups on the methoxyphenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases, particularly those involving oxidative stress or inflammation.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound’s thiazole ring and methoxyphenyl group are likely to play key roles in its binding to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the targets being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
  • N-butyl-2-(2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Uniqueness

Compared to similar compounds, N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide stands out due to the presence of the methoxy group on the phenyl ring. This methoxy group can significantly influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity or altering its chemical behavior.

Conclusion

This compound is a versatile compound with potential applications across various scientific disciplines. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable molecule for research and industrial applications. Further studies are needed to fully explore its capabilities and potential benefits.

Properties

IUPAC Name

N-butyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-3-4-9-19-16(22)10-14-11-25-18(21-14)26-12-17(23)20-13-5-7-15(24-2)8-6-13/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIXSSQJTNGQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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